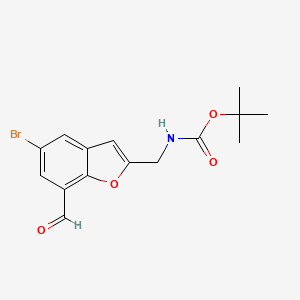
4-Ethyl-1,2-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,2-diiodobenzene is an organic compound with the molecular formula C8H8I2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 2 positions and an ethyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,2-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 4-ethylbenzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the ortho positions relative to the ethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination can be applied. Industrial synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production.
化学反応の分析
Types of Reactions: 4-Ethyl-1,2-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts are commonly employed in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include compounds where iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
4-Ethyl-1,2-diiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-ethyl-1,2-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates then participate in subsequent chemical transformations, resulting in the formation of new products.
類似化合物との比較
1,2-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1,3-diiodobenzene: Has iodine atoms at different positions, affecting its reactivity and applications.
4-Ethyl-1,4-diiodobenzene: Another positional isomer with distinct chemical properties.
Uniqueness: 4-Ethyl-1,2-diiodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both iodine atoms and an ethyl group provides a versatile platform for various chemical transformations.
特性
分子式 |
C8H8I2 |
|---|---|
分子量 |
357.96 g/mol |
IUPAC名 |
4-ethyl-1,2-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChIキー |
FAXSDAYPOJHUQD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
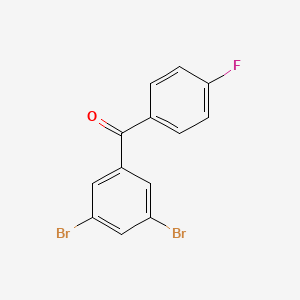
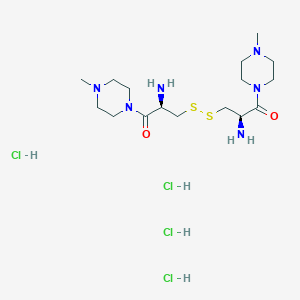
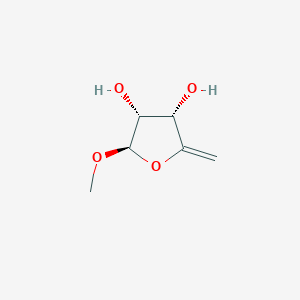
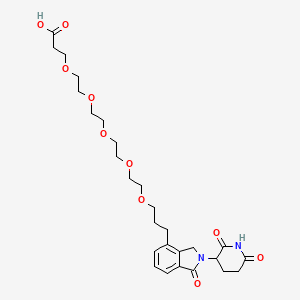

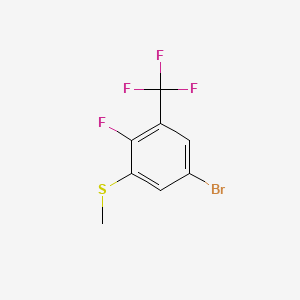
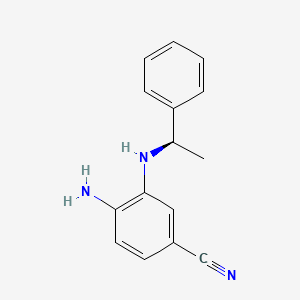
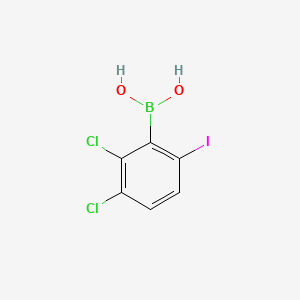
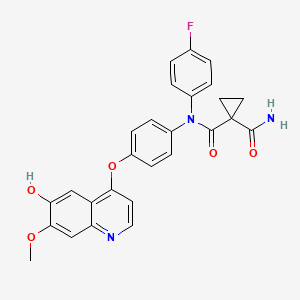
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

